Dicloralurea
Overview
Description
Dicloralurea, also known as 1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a compound with the molecular formula C₅H₆Cl₆N₂O₃ and a molecular weight of 354.83 g/mol . It is primarily used as a veterinary food additive that inhibits methane production in herbivorous ruminants and acts as a growth stimulant .
Preparation Methods
Dicloralurea can be synthesized through the reaction of trichloroacetaldehyde with urea under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale manufacturing .
Chemical Reactions Analysis
Dicloralurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dicloralurea has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
Dicloralurea exerts its effects by inhibiting methane production in herbivorous ruminants. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the microbial processes in the rumen that produce methane .
Comparison with Similar Compounds
Dicloralurea is unique in its dual role as a methane inhibitor and growth stimulant. Similar compounds include:
Trichloroacetaldehyde: A precursor in the synthesis of this compound.
Urea: Another precursor used in the synthesis.
Other chlorinated ureas: Compounds with similar structures but different functional groups and properties.
This compound stands out due to its specific application in reducing methane emissions and promoting growth in livestock .
Properties
IUPAC Name |
1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl6N2O3/c6-4(7,8)1(14)12-3(16)13-2(15)5(9,10)11/h1-2,14-15H,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJXIHLNYDVTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041852 | |
Record name | Dichloralurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
Record name | Dichloral urea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4765 | |
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Solubility |
0.0074 PPM SOL IN WATER @ 25 °C, At 25 °C: 18.8 mg/100 g ethanol, 16.8 mg/100 g acetone, 2.5 mg/100 g ether, 5.5 mg/100 g n-hexane, 3.0 mg/100 g benzene, 1.0 mg/100 g chloroform | |
Record name | DICHLORAL UREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.63 at 25 °C | |
Record name | DICHLORAL UREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...ACCUMULATE IN LEAVES WHERE THEY CAUSE COLLAPSE OF PARENCHYMAL VESSELS. ... IN LEAVES THEY INHIBIT PHOTOSYNTHESIS...& ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN... /UREA HERBICIDES/ | |
Record name | DICHLORAL UREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
116-52-9 | |
Record name | 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dicloralurea [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116529 | |
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Record name | Dicloralurea | |
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Record name | Dichloralurea | |
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Record name | Dicloralurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.768 | |
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Record name | DICLORALUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J3ZB93FIE | |
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Record name | DICHLORAL UREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dicloralurea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031815 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
196 °C | |
Record name | DICHLORAL UREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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